![molecular formula C18H13N3 B15170783 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline](/img/structure/B15170783.png)
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline is a complex organic compound that features both pyrrole and quinoline moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline typically involves multi-step organic reactions. One common method includes the condensation of pyrrole derivatives with quinoline precursors under specific conditions. For instance, the Paal-Knorr pyrrole synthesis can be employed to generate the pyrrole ring, which is then coupled with a quinoline derivative through a series of condensation and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Catalytic processes, such as those involving metal catalysts or organocatalysts, are often utilized to enhance reaction efficiency and selectivity . The use of continuous flow reactors and automated synthesis platforms can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls or carboxyls.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents, acylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline-2-carboxylic acid derivatives, while reduction can produce quinoline-2-ylmethanol derivatives .
Wissenschaftliche Forschungsanwendungen
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs)
Wirkmechanismus
The mechanism of action of 4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to intercalate into DNA or interact with proteins can also contribute to its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrrole-quinoline derivatives and heterocyclic compounds such as:
- Pyrrolo[1,2-a]quinoline
- Quinolinyl-pyrazoles
- Pyrrolopyrazine derivatives
Uniqueness
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This uniqueness can result in different reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C18H13N3 |
|---|---|
Molekulargewicht |
271.3 g/mol |
IUPAC-Name |
4-[(E)-1H-pyrrol-2-yl(pyrrol-2-ylidene)methyl]quinoline |
InChI |
InChI=1S/C18H13N3/c1-2-6-15-13(5-1)14(9-12-21-15)18(16-7-3-10-19-16)17-8-4-11-20-17/h1-12,19H/b18-17+ |
InChI-Schlüssel |
RUNFVXYRIFUMGV-ISLYRVAYSA-N |
Isomerische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)/C(=C\3/C=CC=N3)/C4=CC=CN4 |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C(=C3C=CC=N3)C4=CC=CN4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


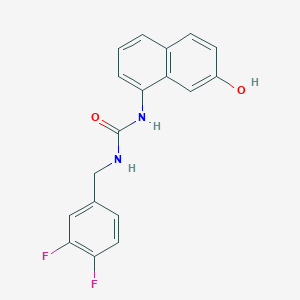
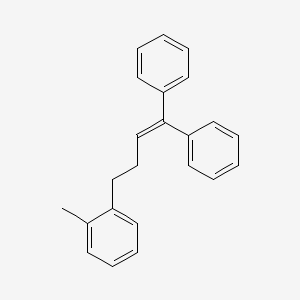

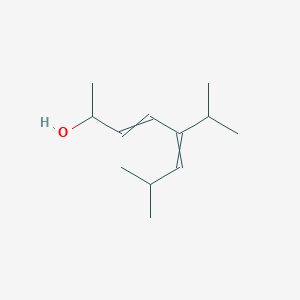
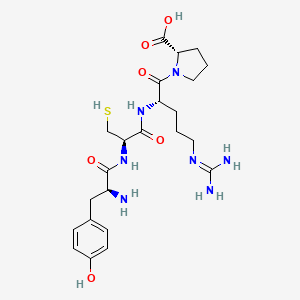
![1-{[3-Amino-5-(trifluoromethyl)phenyl]methyl}piperidin-4-ol](/img/structure/B15170756.png)
![2-Chloro-3-{1-[8-methoxy-2,2-bis(4-methoxyphenyl)-2H-naphtho[1,2-b]pyran-5-yl]propoxy}-3-oxopropanoate](/img/structure/B15170758.png)
![2-[2-(Dec-1-YN-1-YL)dodec-1-EN-3-YN-1-YL]quinoline](/img/structure/B15170770.png)
![6-Chloro-4-[2-(morpholin-4-yl)ethoxy]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15170773.png)
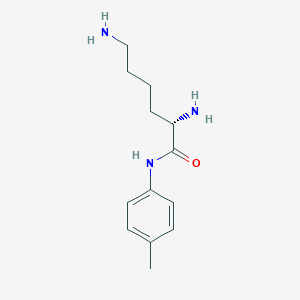

![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-N'-cyclopentylurea](/img/structure/B15170792.png)
![1-Azabicyclo[2.2.2]octan-3-one, 2-[(3-methoxyphenyl)methylene]-, (2Z)-](/img/structure/B15170794.png)
![[4-Butyl-3-(trifluoromethyl)oct-3-en-1-yn-1-yl]benzene](/img/structure/B15170800.png)
